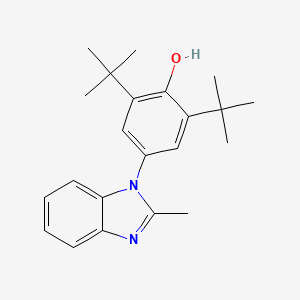
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a benzimidazole moiety. This compound is used in various applications due to its stability and effectiveness in preventing oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and using a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is often purified through distillation and recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkyl or aryl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer production and as an antioxidant in various chemical formulations.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as an additive in lubricants, fuels, and food packaging materials to prevent oxidation.
Wirkmechanismus
The antioxidant effect of 2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
Uniqueness
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is unique due to the presence of the benzimidazole moiety, which enhances its antioxidant properties compared to other similar compounds. This structural feature allows it to interact more effectively with free radicals and provides additional stability to the molecule.
Eigenschaften
Molekularformel |
C22H28N2O |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-methylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C22H28N2O/c1-14-23-18-10-8-9-11-19(18)24(14)15-12-16(21(2,3)4)20(25)17(13-15)22(5,6)7/h8-13,25H,1-7H3 |
InChI-Schlüssel |
WLZCZGWURBEMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)
![2-(piperidin-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11668575.png)
![4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11668587.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668589.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668597.png)

![Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11668609.png)
![7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668619.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668639.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11668644.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668649.png)
![3-(4-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668651.png)
![5-(propan-2-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11668657.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668658.png)
